cis-Pinonic acid
Description
Significance of cis-Pinonic Acid as a Biogenic Volatile Organic Compound Oxidation Product
This compound is a prominent first-generation oxidation product of α-pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted into the atmosphere by terrestrial vegetation, with global emissions estimated at approximately 66 teragrams per year. nih.govrsc.orguci.edu As a C10 ketocarboxylic acid, it features a distinctive four-membered carbon ring with both an acetyl and a carboxyl group. nih.gov The formation of this compound occurs when α-pinene reacts with key atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (•NO₃). nih.govuci.edu These oxidation processes convert the volatile α-pinene into less volatile, oxygenated compounds. uci.edu
The significance of this compound lies in its role as a major, readily formed product in these atmospheric reactions. nih.govcopernicus.org It serves as a crucial link between gaseous biogenic emissions and the formation of particulate matter. Because of its semi-volatile nature, this compound can exist in both the gas and particle phases, with its distribution being dependent on ambient temperature and the concentration of existing particulate matter. nih.govresearchgate.net Its presence in various atmospheric environments, including forested, rural, and urban areas, has been widely documented, establishing it as an important tracer for the atmospheric chemistry of α-pinene. acs.org
Contextualization within Secondary Organic Aerosol Research
Secondary organic aerosols (SOAs) are microscopic particles formed in the atmosphere through the oxidation of volatile organic compounds and subsequent condensation of the low-volatility products. These aerosols have significant impacts on Earth's climate by scattering and absorbing solar radiation and by acting as cloud condensation nuclei (CCN). acs.orgdiva-portal.orgresearchgate.net Organic compounds constitute a major fraction of atmospheric particulate matter, often ranging from 20% to 90%. nih.gov
This compound is a fundamental component and a major contributor to SOA derived from α-pinene. nih.govrsc.orgrsc.org Its formation represents a critical step in the transformation of gaseous BVOCs into the condensed phase. uci.edu While considered a semi-volatile organic compound, its subsequent reactions and processing in the atmosphere can lead to the formation of even less volatile and more highly oxidized molecules, such as 10-hydroxypinonic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), which partition almost exclusively into the particle phase. uci.edu
Research has highlighted the multifaceted role of this compound in aerosol processes. It is considered a key species en route to the formation of extremely low volatility compounds that drive new particle formation and growth. researchgate.netrsc.org Theoretical studies suggest that this compound and its hydrolysis product can participate in the initial steps of atmospheric nucleation, particularly in the presence of sulfuric acid. nih.gov Furthermore, due to its amphiphilic nature—possessing both hydrophobic and hydrophilic parts—this compound is surface-active. acs.orgacs.orgrsc.org This property allows it to lower the surface tension of aqueous droplets, which can influence the ability of aerosol particles to act as cloud condensation nuclei and thus impact cloud formation and properties. acs.orgacs.orgdiva-portal.org
Overview of Research Trajectories and Methodological Approaches
The study of this compound has evolved through a combination of laboratory experiments, field measurements, and theoretical modeling. A primary research trajectory involves its synthesis and the determination of its fundamental physicochemical properties, which are crucial for modeling its atmospheric behavior. researchgate.netacs.orgnih.gov The oxidation of α-pinene using reagents like potassium permanganate (B83412) is a common method to synthesize this compound for laboratory studies. calstate.edu
Analytical Techniques are central to detecting and quantifying this compound in complex environmental samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a predominant method for analyzing this compound in aerosol particles collected from chamber experiments and the field. copernicus.orgacs.org Recent advancements have led to the development of two-dimensional LC methods (mLC-LC) for separating its chiral enantiomers in ice core samples. copernicus.orgcopernicus.org
Gas Chromatography-Mass Spectrometry (GC-MS) is also used, though it often requires a derivatization step to convert the carboxylic acid into a more volatile ester before analysis. acs.org
Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (CHARON-PTR-ToF-MS) allows for real-time measurement of this compound in both the gas and particle phases, though fragmentation of the parent ion can be a challenge. copernicus.org
Spectroscopic Methods like Nuclear Magnetic Resonance (NMR) are used for structural confirmation of synthesis products, while UV-Vis spectrophotometry helps in studying its optical properties and photochemical reactions. nih.govcalstate.eduacs.org
Atmospheric Simulation Studies using smog chambers are vital for investigating the formation and evolution of SOA from α-pinene under controlled, atmospherically relevant conditions. uci.educopernicus.orgmit.edu These experiments allow researchers to study the aerosol yields and chemical composition resulting from reactions with different oxidants. copernicus.org
Theoretical and Computational Chemistry provides molecular-level insights that are difficult to obtain through experiments alone. Quantum chemical calculations have been employed to investigate the stability of clusters containing this compound, sulfuric acid, and water, elucidating its potential role in new particle formation. researchgate.netnih.govrsc.org Molecular dynamics simulations are used to study its behavior at the air-water interface and its effect on surface tension. acs.orgdiva-portal.org
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes key physicochemical data for this compound, which is essential for atmospheric modeling.
| Property | Value | Temperature (K) | Reference(s) |
| Molecular Formula | C₁₀H₁₆O₃ | N/A | acs.orgacs.org |
| Enthalpy of Fusion | 30.35 kJ·mol⁻¹ | N/A | researchgate.netacs.orgnih.gov |
| Intrinsic Solubility (S₀) | 0.043 mmol·dm⁻³ | N/A | researchgate.netacs.orgnih.gov |
| pKa | 5.19 | 298.15 | researchgate.netacs.orgnih.gov |
| pKa | 5.25 | 310.15 | researchgate.netacs.orgnih.gov |
Table 2: Common Methodological Approaches for this compound Research This table outlines the primary methods used to study this compound in environmental and atmospheric chemistry.
| Research Approach | Specific Technique(s) | Purpose | Reference(s) |
| Chemical Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in aerosol samples. | copernicus.orgacs.org |
| 2D Liquid Chromatography (mLC-LC) | Chiral separation of enantiomers. | copernicus.orgcopernicus.org | |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Real-time measurement in gas and particle phases. | copernicus.org | |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) | Confirmation of molecular structure. | nih.govcalstate.edu |
| Simulation Studies | Smog Chambers / Reaction Chambers | Simulating atmospheric oxidation and SOA formation. | uci.educopernicus.orgmit.edu |
| Theoretical Modeling | Quantum Chemical Calculations, Molecular Dynamics | Investigating nucleation potential, cluster stability, and surface activity. | acs.orgnih.govrsc.org |
| Property Determination | Differential Scanning Calorimetry (DSC), Spectrophotometry | Measuring thermal properties and acidity constants (pKa). | researchgate.netacs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
52305-34-7; 61826-55-9 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.235 |
IUPAC Name |
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid |
InChI |
InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
SIZDUQQDBXJXLQ-SFYZADRCSA-N |
SMILES |
CC(=O)C1CC(C1(C)C)CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Atmospheric Formation Mechanisms and Pathways of Cis Pinonic Acid
α-Pinene Oxidation Routes Yielding cis-Pinonic Acid
The atmospheric degradation of α-pinene is primarily initiated by its reaction with key oxidants such as ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃). copernicus.orgacs.org Each of these oxidation routes can lead to the formation of this compound through distinct chemical pathways.
Ozonolysis Pathways and Reaction Intermediates
The reaction of α-pinene with ozone is a major pathway for the formation of this compound. nih.govrsc.org This process begins with the addition of ozone to the double bond of α-pinene, forming an unstable primary ozonide. This intermediate rapidly decomposes to form a Criegee intermediate and a primary carbonyl compound. The subsequent reactions of the Criegee intermediate are critical in determining the final product distribution, including the yield of this compound.
The formation of this compound from α-pinene ozonolysis can also occur in the particle phase. copernicus.orgcopernicus.org Research has shown that the formation of monomeric products like cis-pinic acid continues even after all the gaseous α-pinene has been consumed, suggesting a condensed-phase production mechanism. copernicus.org
Hydroxyl Radical (OH) Initiated Oxidation Processes
During the daytime, the hydroxyl radical (OH) is a dominant atmospheric oxidant that readily reacts with α-pinene. researchgate.netcopernicus.org The OH radical adds to the carbon-carbon double bond of α-pinene, leading to the formation of organic peroxy radicals (RO₂). copernicus.org In the presence of nitrogen oxides (NOx), these peroxy radicals can react with nitric oxide (NO) to form alkoxy radicals, which can then undergo further reactions to produce a variety of products, including this compound. copernicus.org
The yield of this compound from the OH-initiated oxidation of α-pinene is highly dependent on the concentrations of NOx. copernicus.org Under low-NOx conditions, the reactions of RO₂ radicals with hydroperoxy radicals (HO₂) become more significant, leading to different product distributions. copernicus.org The complexity of these reaction pathways makes it challenging to determine precise yields under varying atmospheric conditions. copernicus.orgcopernicus.org
| Oxidant | NOx Conditions | Pinonaldehyde Yield | Reference |
| OH | Low NOx | ~33% | copernicus.org |
| OH | Polluted (High NOx) | up to 60% | copernicus.org |
| OH | Remote Atmosphere | ~10% | copernicus.org |
Nitrate Radical (NO₃) Reactions and this compound Generation
During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant oxidant for α-pinene. acs.orgcityu.edu.hk The reaction of NO₃ with α-pinene proceeds via addition to the double bond, forming a nitrooxy alkyl radical. This radical then reacts with molecular oxygen (O₂) to form a nitrooxy peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of various nitrogen-containing organic compounds and other oxidation products, including this compound. nih.govresearchgate.net
While the formation of organic nitrates is a major outcome of the α-pinene-NO₃ reaction, this compound has also been identified as a product. nih.gov However, studies have shown that the secondary organic aerosol (SOA) mass loadings from the NO₃ oxidation of α-pinene can be low under certain conditions. acs.orgcityu.edu.hk The specific pathways and yields of this compound from this reaction are still an area of active research.
Aqueous-Phase Formation of this compound in Atmospheric Waters
This compound can be formed and further processed in atmospheric aqueous phases such as cloud and fog droplets, and aerosol water. acs.orgnih.govrsc.org Water-soluble oxidation products of α-pinene can partition into these aqueous environments and undergo further reactions. acs.orgcopernicus.org
The aqueous-phase oxidation of dissolved organic compounds by hydroxyl radicals can be an important pathway for the formation and transformation of secondary organic aerosol (SOA). nih.govcopernicus.org Studies have shown that the aqueous-phase OH oxidation of water-soluble extracts from α-pinene SOA leads to the formation of various products, indicating that similar processes can occur in atmospheric waters. nih.gov The direct photolysis of this compound in aqueous solutions has also been investigated, revealing that it can undergo isomerization to form other compounds. acs.org
Influence of Environmental Conditions on this compound Formation Yields
The formation yield of this compound from α-pinene oxidation is significantly influenced by various environmental conditions, including temperature, relative humidity, and the concentration of nitrogen oxides (NOx).
Relative Humidity: The effect of relative humidity on this compound formation is complex. Some studies on the heterogeneous reaction of this compound with OH radicals have shown a slight inhibiting effect of relative humidity on the reaction rate. acs.orgnih.gov However, increased relative humidity can also promote the formation of aqueous phases, potentially leading to enhanced aqueous-phase production or processing of this compound.
Nitrogen Oxides (NOx): The concentration of NOx plays a crucial role in the gas-phase chemistry of α-pinene oxidation. As mentioned earlier, NOx levels determine the fate of organic peroxy radicals, thereby influencing the product distribution. copernicus.orgcopernicus.org High NOx conditions, often found in polluted urban environments, can lead to higher yields of certain products compared to the low NOx conditions typical of remote, forested areas. copernicus.org Specifically, NOx can alter the reaction pathways of RO₂ radicals, impacting the formation efficiency of this compound. mdpi.com
| Environmental Factor | Influence on this compound Formation |
| Temperature | Lower temperatures favor partitioning to the aerosol phase, potentially increasing observed yields. pnas.org |
| Relative Humidity | May have an inhibiting effect on heterogeneous degradation but can also facilitate aqueous-phase chemistry. acs.orgnih.gov |
| NOx Concentration | Significantly alters peroxy radical reaction pathways, thereby affecting product yields. mdpi.comcopernicus.orgcopernicus.org |
Atmospheric Fate and Reaction Chemistry of Cis Pinonic Acid
Photochemical Degradation of cis--Pinonic Acid
The absorption of solar radiation can initiate the breakdown of cis-pinonic acid, particularly when dissolved in atmospheric water droplets such as cloud or aerosol water. acs.orghuji.ac.il This process, known as photolysis, is a key removal pathway for this compound and other water-soluble biogenic carbonyl compounds. uci.eduacs.org
In aqueous systems, the photolysis of this compound proceeds through two primary mechanisms upon absorption of radiation in the 280–400 nm range: Norrish Type I and Norrish Type II reactions. acs.orghuji.ac.il Both pathways are driven by the dynamics on the lowest triplet excited state of the molecule. acs.orgacs.org
Norrish Type I: This pathway involves the cleavage of the bond between the carbonyl group and the adjacent cyclobutyl ring. This splitting results in the formation of two radical intermediates, which can then undergo further reactions to form several minor products. acs.orguci.edu
Norrish Type II: This is the major photolysis pathway for this compound. acs.orgresearchgate.net It involves an intramolecular abstraction of a hydrogen atom by the excited carbonyl group, leading to the cleavage of the cyclobutane (B1203170) ring and subsequent isomerization. acs.orgresearchgate.net This process is not significantly suppressed by the presence of water. acs.org
Theoretical calculations have confirmed the occurrence of both Norrish Type I and Type II photolysis pathways for this compound in aqueous environments. uci.eduacs.org
The photochemical degradation of this compound yields a variety of products, which have been identified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. acs.orgnih.gov The primary product, resulting from the dominant Norrish Type II isomerization, is 3-isopropenyl-6-oxoheptanoic acid, more commonly known as limononic acid. acs.orgresearchgate.netresearchgate.net Several other minor products are also formed, largely through the Norrish Type I splitting mechanism. acs.orgnih.gov
Table 1: Identified Photolysis Products of Aqueous this compound
| Photolysis Pathway | Product Name | Chemical Formula | Note |
|---|---|---|---|
| Norrish Type II | 3-isopropenyl-6-oxoheptanoic acid (Limononic Acid) | C₁₀H₁₆O₃ | Major product acs.orghuji.ac.il |
| Norrish Type I | Various minor products | - | Result from carbonyl splitting acs.orguci.edu |
The efficiency of the photolysis process is quantified by the quantum yield, which represents the number of molecules that react for each photon absorbed. For the aqueous-phase photolysis of this compound, an effective average quantum yield has been determined over the actinic radiation range of 280–400 nm. acs.orghuji.ac.il
Table 2: Quantum Yield for this compound Photolysis
| Phase | Compound | Quantum Yield (Φ) | Wavelength Range |
|---|---|---|---|
| Aqueous | This compound | 0.5 ± 0.3 | 280–400 nm |
| Gas | this compound Methyl Ester | 0.53 ± 0.06 | - |
The quantum yield for aqueous this compound is comparable to that of its methyl ester in the gas phase, indicating that the presence of water does not significantly inhibit the photolysis reaction. acs.orgacs.orgnih.gov While direct photolysis may not be the most significant sink for this compound in cloud and fog droplets compared to oxidation by hydroxyl radicals, it is an important removal process in wet particulate matter. acs.orgacs.orgnih.gov
Heterogeneous Reactions of Particulate this compound
When present in secondary organic aerosol (SOA) particles, this compound can be degraded through heterogeneous reactions with gas-phase oxidants, most notably the hydroxyl radical (•OH). acs.orgnih.gov This aging process alters the chemical composition of the aerosol and is a significant factor in the atmospheric lifecycle of this compound. acs.orgx-mol.com
The reaction between particulate this compound and hydroxyl radicals is a key degradation pathway. acs.orgnih.gov The kinetics of this reaction have been studied in laboratory settings using flow reactors. The second-order rate constant (k₂) for the reaction was determined at standard atmospheric conditions.
Table 3: Kinetic Data for the Heterogeneous Reaction of this compound with •OH Radicals
| Parameter | Value | Conditions |
|---|---|---|
| Second-Order Rate Constant (k₂) | (6.17 ± 1.07) × 10⁻¹² cm³·molecule⁻¹·s⁻¹ | 25 °C, 40% Relative Humidity |
| Atmospheric Lifetime | 2.1 to 3.3 days | Varies with environmental conditions |
Source: acs.orgnih.govx-mol.com
The products of this oxidation process are believed to be various poly(carboxylic acid)s. acs.orgnih.gov This heterogeneous degradation is considered an appreciable sink for this compound, suggesting that ambient measurements of this compound may underestimate the total amount of secondary organic aerosol formed from its precursors. acs.orgx-mol.com
Environmental conditions, particularly temperature and relative humidity (RH), have a notable impact on the rate of heterogeneous oxidation of this compound. acs.orgaaqr.org
Temperature: Higher temperatures promote the reaction between particulate this compound and hydroxyl radicals, accelerating the degradation rate. acs.orgnih.govaaqr.org This is consistent with the general principle that higher temperatures increase reaction rates. aaqr.org
Relative Humidity: The effect of relative humidity is more complex. Studies have found that RH has a slight inhibiting effect on the heterogeneous reaction with OH radicals. acs.orgnih.govx-mol.com High RH can also inhibit the acid-catalyzed formation of secondary organic aerosols by diluting the acidity of the aerosol particles. aaqr.org Conversely, at very high RH (89%), significant mass loss of α-pinene SOA has been observed after OH exposure, whereas little mass loss occurred at low RH (25%). copernicus.org
Table 4: Influence of Environmental Factors on the Heterogeneous Degradation of this compound
| Factor | Impact on Reaction Rate with •OH | Reference |
|---|---|---|
| Increased Temperature | Promotes the reaction | acs.orgnih.gov |
| Increased Relative Humidity | Exhibits a slight inhibiting effect | acs.orgnih.govx-mol.com |
Proposed Degradation Product Formation from Heterogeneous Processes
The atmospheric degradation of this compound on the surface of aerosols, a heterogeneous process, is significantly influenced by reactions with hydroxyl radicals (•OH). These reactions lead to the formation of a variety of functionalized and smaller-mass products.
In studies simulating the atmospheric aging of secondary organic aerosols (SOA), the heterogeneous reaction between this compound and •OH radicals has been shown to be a notable degradation pathway, with an estimated atmospheric lifetime for this compound ranging from 2.1 to 3.3 days under various environmental conditions. nih.gov The primary products of this oxidation are identified as poly(carboxylic acid)s. nih.gov
More detailed investigations at the air-water interface have provided specific insights into the initial products formed. The exposure of aqueous this compound to gaseous •OH radicals results in the rapid formation of several key intermediates and products. acs.orgnih.gov The initial attack by the •OH radical leads to the formation of pinonic peroxyl radicals (m/z = 214). acs.orgnih.gov These radicals can then undergo further reactions to yield a suite of functionalized products, including alcohols (m/z = 199) and carbonyls (m/z = 197), as well as pinonic hydroperoxides (m/z = 215). acs.orgnih.gov In addition to these functionalization products that retain the carbon backbone of the parent molecule, smaller-mass carbonyls (m/z = 155 and 157) have also been detected, indicating that fragmentation pathways also occur during the heterogeneous oxidation process. acs.orgnih.gov
Table 1: Products from Heterogeneous Oxidation of cis-Pinonic Acid with •OH
| Product/Intermediate | Detected Mass-to-Charge Ratio (m/z) |
|---|---|
| Pinonic peroxyl radicals | 214 |
| Alcohols | 199 |
| Carbonyls | 197 |
| Pinonic hydroperoxides | 215 |
| Smaller-mass carbonyls | 155, 157 |
Interactions with Criegee Intermediates at Aqueous Surfaces
Criegee intermediates (CIs) are highly reactive carbonyl oxides formed from the ozonolysis of alkenes. At the air-water interface of atmospheric aerosols, these intermediates can react with other present species, including this compound.
Research has demonstrated that this compound is an exceptionally efficient scavenger of Criegee intermediates at aqueous surfaces. rsc.orgrsc.org Due to its surface-active nature, this compound concentrates at the air-water interface, where CIs are also formed from the heterogeneous ozonolysis of unsaturated organic molecules. rsc.org In experimental settings, it has been shown that even at millimolar bulk concentrations, this compound can effectively compete with the much higher concentration of bulk water (approximately 23 M) for reaction with CIs. rsc.orgrsc.org This high scavenging efficiency is attributed to the molecular geometry of this compound, which orients the reactive carboxylic acid group near the interface, making it readily available to react with newly formed CIs. rsc.org Its rigid structure makes it a more effective scavenger than similarly sized linear alkanoic acids. rsc.orgnsf.gov
The reaction between this compound and Criegee intermediates at the air-water interface is a significant pathway to the formation of high molecular weight (HMW) compounds, contributing to the growth and aging of secondary organic aerosols. When CIs are generated from the ozonolysis of sesquiterpenes (C15 compounds) at an aqueous surface, their reaction with this compound (a C10 compound) directly produces C25 species. rsc.org Specifically, the formation of α-acyloxy-hydroperoxides has been identified as a key product class from this reaction. nsf.gov For example, CIs derived from α-terpinene ozonolysis readily react with this compound to form C20 ester hydroperoxides. researchgate.net These reactions represent a direct route to producing extremely low volatility compounds, which are crucial in the formation and growth of atmospheric particles. rsc.org
Table 3: High Molecular Weight Products from the Reaction of cis-Pinonic Acid with Criegee Intermediates
| Reactant Criegee Intermediate Source | cis-Pinonic Acid | Resulting HMW Product Class/Species |
|---|---|---|
| Sesquiterpenes (C15) | C10 | C25 Species (α-acyloxy-hydroperoxides) |
| α-Terpinene (C10) | C10 | C20 Ester hydroperoxides |
Data sourced from Enami & Colussi (2017) and Qiu et al. (2018). rsc.orgresearchgate.net
Role of Cis Pinonic Acid in Secondary Organic Aerosol Formation and Growth
Contribution of cis-Pinonic Acid to Aqueous Secondary Organic Aerosol (aqSOA)
This compound (CPA) is recognized as a significant precursor to aqueous secondary organic aerosols (aqSOA). rsc.orgrsc.org As an oxygenated product of α-pinene oxidation, it possesses sufficient water solubility to be processed in atmospheric aqueous phases such as cloud droplets, fog, and aerosol liquid water. rsc.orgrsc.org The aqueous-phase processing of semi-volatile oxidation products like CPA is an important pathway for SOA formation. rsc.org
Water-soluble organic compounds of intermediate volatility (IVOC), such as this compound, are considered important precursors for aqSOA, particularly in environments rich in biogenic emissions. copernicus.orgcopernicus.org Studies have shown that the aqueous oxidation of the water-soluble fraction of α-pinene SOA, which is dominated by compounds like this compound, cis-pinic acid, and hydroxy-pinonic acids, leads to chemical transformations. nih.gov This aging process involves the removal of early-stage products and results in a notable increase in the concentration of cyclobutyl-ring-opening products, such as terpenylic acid. nih.gov The oxidation of this compound by hydroxyl radicals (OH) in the aqueous phase contributes to the formation of low-volatility, oxygenated products that enhance the mass of aqSOA. nih.govacs.org The estimated atmospheric lifetimes in clouds indicate that terpenoic acids like CPA react with OH radicals almost exclusively in the aqueous phase. nih.gov
Molecular Interactions of this compound with Water in Aerosol Particles
The interaction between this compound and water at a molecular level is fundamental to understanding its contribution to the formation and growth of SOAs derived from pinenes. nih.govrsc.org These interactions influence the physical and chemical properties of aerosol particles, including their ability to act as cloud condensation nuclei (CCN).
The hydration of the deprotonated form of this compound, the cis-pinonate anion (cPA⁻), has been investigated through a combination of negative ion photoelectron spectroscopy (NIPES) and ab initio theoretical calculations. nih.govrsc.orgrsc.org These studies reveal that the cPA⁻ anion can exist in two different structural configurations: an "open" form and a "folded" form. nih.govrsc.orgrsc.org
In the absence of water, the open configuration is energetically more favorable. rsc.orgrsc.org However, as water molecules are added, they primarily interact with the negatively charged carboxylate group (–CO₂⁻). nih.govrsc.orgrsc.org This interaction progressively stabilizes the folded configuration, reducing its energy difference relative to the more stable open structure. rsc.orgrsc.org
Hydration is a stabilizing process, with the first two water molecules increasing the electron binding energy (EBE) of the anion significantly. rsc.org Thermochemical analyses suggest that mono- and di-hydrated clusters of the cis-pinonate anion are likely to be present in high populations in humid atmospheric conditions. nih.govrsc.orgrsc.org These detailed molecular descriptions of hydrated cPA⁻ clusters are crucial for understanding the initial nucleation processes involving organic compounds that have both hydrophilic and hydrophobic moieties. nih.gov
Table 1: Experimental Electron Binding Energies (EBE) of Hydrated cis-Pinonate Anion Clusters This table summarizes the measured vertical detachment energies (VDEs), representing the EBEs, for hydrated cis-pinonate anion clusters, cPA⁻(H₂O)n, for n=0–5. Data sourced from joint experimental and theoretical studies.
| Cluster | Vertical Detachment Energy (VDE) (eV) |
| cPA⁻(H₂O)₀ | 2.85 ± 0.05 |
| cPA⁻(H₂O)₁ | 3.40 ± 0.05 |
| cPA⁻(H₂O)₂ | 3.95 ± 0.05 |
| cPA⁻(H₂O)₃ | 4.20 ± 0.05 |
| cPA⁻(H₂O)₄ | 4.45 ± 0.05 |
| cPA⁻(H₂O)₅ | 4.70 ± 0.05 |
Molecular dynamics (MD) simulations have provided significant insights into the behavior of this compound at the air-water interface of aerosol particles. diva-portal.orgdiva-portal.org As a surface-active compound, this compound tends to concentrate on the surface of water droplets. diva-portal.orgdiva-portal.orgacs.org This surface partitioning has a notable effect on the surface tension of the droplets. rsc.org
Simulations have demonstrated that the addition of this compound molecules to water clusters reduces their surface tension. acs.orgrsc.org This decrease is dependent not only on the concentration of the organic acid but also on the size of the droplet, which is attributed to the spontaneous arrangement of the surfactant molecules on the droplet's surface. diva-portal.orgdiva-portal.org The reduction in surface tension is a complex phenomenon and cannot be explained solely by a decrease in the number of hydrogen bonds between water molecules. rsc.org
Steered molecular dynamics simulations studying water uptake by systems containing hydroxy-cis-pinonic acid (a related compound) revealed a strongly temperature-dependent mechanism. copernicus.orgcopernicus.org At warmer temperatures (e.g., 300 K), local extrema in conformational and orientational entropies near the organic-water interface create a free-energy barrier, resulting in a reduced water uptake coefficient by the core of the particle. copernicus.orgcopernicus.org This can lead to a concentration gradient of water within the organic shell, which helps maintain liquid-liquid phase separation and low surface tension even at high relative humidities. copernicus.orgcopernicus.org
Mechanisms of New Particle Formation Driven by this compound and its Hydrolysates
This compound is implicated in the initial stages of atmospheric new particle formation (NPF), a process critical for determining aerosol number concentrations. While more volatile than the extremely low volatility organic compounds (ELVOCs) that are thought to dominate initial cluster formation, this compound and its derivatives contribute to particle growth and can participate in nucleation under specific conditions. researchgate.net
Quantum chemical calculations and experimental studies have shown that this compound can enhance the nucleation of nanoparticles by interacting with key atmospheric precursors like sulfuric acid (H₂SO₄). nih.govnih.gov The interaction between biogenic organic acids and sulfuric acid can enhance both the nucleation and the initial growth of these particles. nih.gov
Theoretical studies show that complexes formed between this compound and sulfuric acid are stabilized by strong hydrogen bonds. acs.org The presence of the organic acid enhances the stability of the critical nucleus. nih.gov Computational results suggest that a single this compound molecule might initially nucleate with sulfuric acid molecules. nih.gov Ammonia can also participate in these clustering processes, further stabilizing the nascent particles. nih.govresearchgate.net While dimers of biogenic organic acids alone are generally considered unfavorable for NPF due to their hydrophobicity, their interaction with the hydrophilic sulfuric acid creates a more stable complex for growth. nih.gov
Table 2: Calculated Binding Energies of this compound with Atmospheric Precursors This table presents theoretical binding energies for the formation of dimers between this compound and key atmospheric nucleating agents, highlighting the strength of these interactions. Data is based on quantum chemical calculations.
| Complex | Binding Energy (kcal mol⁻¹) |
| This compound – Sulfuric Acid | ~18 |
| This compound – Ammonia | Medium-strength/Weak |
| This compound – Water | Lower than with Sulfuric Acid |
The chemical transformation of this compound in the atmosphere can be influenced by the presence of strong acids. The hydrolysis of this compound can be effectively catalyzed by atmospheric acids such as sulfuric acid and nitric acid, particularly in the presence of water. nih.gov This catalytic reaction significantly increases the atmospheric content of the hydrolysate of this compound (HCPA). nih.gov
The resulting hydrolysate, HCPA, is believed to play a crucial role in the subsequent formation and growth of new particles. nih.gov Theoretical models indicate that after an initial nucleation event involving a CPA molecule, the growth of the new particle may proceed with the participation of HCPA. nih.gov It is suggested that more than one HCPA molecule might be involved in the formation of critical nuclei. nih.gov This process represents a novel mechanism for atmospheric nucleation driven by this compound and its hydrolysis products. nih.gov In contrast, under highly acidic bulk conditions, this compound was found to isomerize to homoterpenyl methyl ketone, which does not absorb visible light, while its aldehyde counterpart formed chromophores. nih.govacs.org Other research has shown that the decomposition of α-hydroxyalkyl-hydroperoxides, formed from terpene ozonolysis, is catalyzed by protons from acids including this compound itself. researchmap.jp
Influence of this compound on Cloud Condensation Nuclei Activity
The ability of an aerosol particle to act as a cloud condensation nucleus (CCN) is fundamental to cloud formation and is largely determined by the particle's size and chemical composition, which influence its hygroscopicity and its effect on the surface tension of water. This compound, a significant oxidation product of α-pinene, influences CCN activity through several mechanisms, including its surface-active properties, its own hygroscopic growth, and its role as a precursor in the formation of more oxidized, less volatile secondary organic aerosol (SOA).
The hygroscopicity of this compound itself contributes to its potential as a CCN. Hygroscopicity describes a substance's ability to attract and hold water molecules from the surrounding environment. Studies using Humidified Tandem Differential Mobility Analyzers (HTDMA) have investigated the hygroscopic growth of pure this compound aerosols. caltech.edu These experiments show that this compound exhibits modest hygroscopic growth, with slight water uptake observed at relative humidities (RH) above 55%. caltech.edu
The influence of this compound on CCN activity is also significantly affected by its interactions and reactions within atmospheric aerosols. When mixed with other compounds, such as alkylamines, the resulting alkylaminium carboxylate aerosols show distinct hygroscopic properties. nih.gov The hygroscopicity parameter (κ), which quantifies the water uptake ability of an aerosol, has been measured for these mixtures. A higher κ-value indicates greater hygroscopicity. For instance, mixtures of this compound with various amines have shown a range of hygroscopic growth factors and κ-values, demonstrating that chemical interactions within the aerosol particle are crucial. nih.gov
Furthermore, this compound can undergo further oxidation in the atmospheric aqueous phase (e.g., within cloud droplets) to form other compounds. rsc.orgcopernicus.orgaaqr.org For example, the OH-radical initiated oxidation of this compound can lead to the formation of products like 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). copernicus.org These later-generation products can have different, often higher, hygroscopicity than this compound, thus enhancing the ability of the aerosol to act as a CCN as it ages in the atmosphere. The addition of this compound to ambient cloud water in laboratory experiments has been shown to enhance the formation of organic mass, which can contribute to the growth of aerosol particles to sizes where they are more effective as CCN. aaqr.org
Table 1: Hygroscopic Properties of Aerosols Containing this compound
This table presents data on the hygroscopic growth factor (HGF) and the hygroscopicity parameter (κ) for aerosols containing this compound and its mixtures. HGF is the ratio of the particle diameter at a specific relative humidity (e.g., 90%) to its dry diameter. The κ-parameter provides a single-parameter representation of aerosol hygroscopicity.
| Aerosol System | Measurement Type | Hygroscopic Growth Factor (HGF) at 90% RH | Hygroscopicity Parameter (κ) |
| This compound + Monomethylamine | HGF & CCN | 1.7 | 0.23-0.27 |
| This compound + Dimethylamine | HGF & CCN | 1.6 | 0.17-0.21 |
| This compound + Trimethylamine | HGF & CCN | 1.4 | 0.11-0.12 |
Data sourced from experimental studies on alkylaminium carboxylate aerosols. nih.gov
Synthetic Methodologies and Derivatization Strategies for Cis Pinonic Acid
Laboratory Synthesis of cis-Pinonic Acid from α-Pinene Precursors
The transformation of α-pinene, a readily available and inexpensive monoterpene, into this compound is a cornerstone of its utilization in organic synthesis. calstate.edu This conversion is primarily achieved through oxidative cleavage of the double bond within the α-pinene molecule.
Oxidative Methods for this compound Production (e.g., KMnO₄ Oxidation)
A prevalent and well-documented method for synthesizing this compound involves the oxidation of α-pinene using potassium permanganate (B83412) (KMnO₄). calstate.edunih.gov This strong oxidizing agent effectively cleaves the carbon-carbon double bond of α-pinene, leading to the formation of the desired carboxylic acid. The reaction is typically carried out in a heterogeneous mixture, as α-pinene is oil-soluble while the permanganate solution is aqueous. calstate.edu
In a typical laboratory procedure, α-pinene is reacted with a slurry of potassium permanganate and crushed ice. reddit.com The use of low temperatures is crucial to control the exothermic reaction and prevent over-oxidation or decomposition of the product. calstate.edu Following the oxidation, the reaction mixture is acidified, often with sulfuric acid, and any excess permanganate is quenched using a reducing agent like sodium bisulfite or sodium thiosulfate. calstate.edureddit.com The final product, this compound, is then extracted from the aqueous solution using an organic solvent such as ether. calstate.edureddit.com
Alternative oxidative cleavage methods include the use of ruthenium trichloride (B1173362), which has been reported to afford this compound from α-pinene quantitatively and without epimerization. acs.org Ozonolysis is another potential route for the oxidation of α-pinene to produce this compound, although the necessary equipment may not be as readily available in all laboratory settings. reddit.comresearchgate.net
Optimization of Reaction Conditions for Synthesis Efficiency
The yield and purity of this compound are highly dependent on the reaction conditions. Several factors have been identified as critical for optimizing the synthesis. The pH of the reaction medium plays a significant role; using a pH regulator like ammonium (B1175870) sulfate (B86663) has been shown to improve the yield to around 60%, whereas highly acidic conditions with hydrochloric acid resulted in yields below 25%. calstate.edu The stoichiometry of the reactants, particularly the amount of oxidant (KMnO₄), and the reaction time also need to be carefully controlled to maximize the formation of this compound and minimize the production of byproducts or decomposition. calstate.edu
The scale of the reaction can also influence the outcome. Some studies suggest that increasing the scale of the reaction, for instance, using a larger volume of α-pinene, may contribute to an improved yield. calstate.edu Furthermore, the method of mixing the reagents can be optimized. For instance, in the synthesis of related compounds, reverse mixing (adding the substrate to the oxidant) has been shown to improve yields and reduce the formation of side products. researchgate.net
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Oxidant | Potassium Permanganate (KMnO₄) | Common and effective | calstate.edunih.gov |
| Oxidant | Ruthenium Trichloride (RuCl₃) | Quantitative yield, no epimerization | acs.org |
| pH Regulator | Ammonium Sulfate | Yield of ~60% | calstate.edu |
| pH Regulator | Hydrochloric Acid | Yield <25% | calstate.edu |
| Temperature | Low temperature (e.g., <5 °C) | Controls exothermicity, prevents degradation | calstate.edureddit.com |
| Reactant Ratio | Optimized KMnO₄ to α-pinene ratio | Minimizes byproducts and decomposition | calstate.edu |
| Reaction Scale | Larger scale (e.g., ~10 mL α-pinene) | Potential for improved yield | calstate.edu |
Chemical Transformations for this compound Structural Modification
The carboxylic acid and ketone functionalities of this compound provide reactive sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. calstate.eduacs.org These modifications are pursued to create molecules with specific properties for various research applications, including the development of potential therapeutic agents. calstate.edu
Conversion to Other Carboxylic Acid Derivatives (e.g., Pinic Acid, Peroxypinic Acids)
This compound serves as a precursor for other important carboxylic acids. For instance, cis-pinic acid is a known oxidation product of α-pinene and can be formed in reactions alongside this compound. researchgate.netacs.orgcopernicus.org Further oxidation of this compound can also lead to the formation of pinic acid.
More specialized derivatives, such as peroxypinic acids, have been synthesized from pinic acid, which is structurally related to this compound. researchgate.net The synthesis of peroxypinic acids involves treating pinic acid with concentrated sulfuric acid and hydrogen peroxide. researchgate.net This creates a mixture of monoperoxypinic and diperoxypinic acids, which are of interest as proxies for highly oxygenated molecules found in secondary organic aerosols. researchgate.net
Synthesis of Nitrogen-Containing Analogues (e.g., Azapinanes)
A significant area of derivatization involves the incorporation of nitrogen into the pinane (B1207555) framework to create analogues like azapinanes. nih.govresearchgate.netnih.gov These aza-analogues are of interest as potential inhibitors and active site probes for enzymes involved in pinene biosynthesis. nih.gov
The synthesis of 2-azapinanes from this compound is a multi-step process. nih.govnih.govresearchgate.netacs.org A key step is the Beckmann rearrangement of the oxime derived from this compound. nih.govresearchgate.net This is followed by a sequence of reactions including cyclization to an N-acetyl lactam, hydrolysis to the NH-lactam, N-methylation, and finally, reduction with a reagent like lithium aluminum hydride (LiAlH₄) to yield the 2-azapinane. nih.govresearchgate.netnih.govresearchgate.netacs.org This synthetic route has been successfully applied to produce both enantiomers of 2-azapinane starting from the corresponding enantiomers of this compound. nih.gov
Preparation of this compound Derivatives for Specific Research Applications
The functional groups of this compound can be readily modified to produce a variety of derivatives for specific research purposes. The carboxylic acid group can be converted to an acyl chloride using reagents like oxalyl chloride, which can then be reacted with various amines to form a range of amide derivatives. calstate.edu This approach has been used to synthesize novel molecules for screening as potential therapeutic agents. calstate.edu For example, reactions with benzylamine (B48309) and thiophene-2-ethylamine (B45403) have been reported to produce the corresponding amide derivatives with yields between 50-58%. calstate.edu
Furthermore, the ketone group on the cyclobutane (B1203170) ring offers another site for modification. It can be transformed into an alkene via a Wittig reaction or converted to a Schiff base by reacting with a primary amine under mildly acidic conditions. calstate.edu These transformations open up possibilities for creating a diverse library of this compound derivatives with varied structural features and potential biological activities. calstate.edu
| Derivative Class | Synthetic Strategy | Key Reagents | Potential Application | Reference |
| Amides | Acyl chloride formation followed by amination | Oxalyl chloride, various amines (e.g., Benzylamine) | Therapeutic agent screening | calstate.edu |
| 2-Azapinanes | Beckmann rearrangement of oxime, cyclization, reduction | H₂NOSO₃H, LiAlH₄ | Enzyme inhibitors, active site probes | nih.govresearchgate.netnih.gov |
| Peroxypinic Acids | Peroxidation of the corresponding dicarboxylic acid | H₂SO₄, H₂O₂ | Atmospheric chemistry research | researchgate.net |
| Alkenes | Wittig reaction on the ketone group | Wittig reagent | Further synthetic diversification | calstate.edu |
| Schiff Bases | Reaction of the ketone group with a primary amine | Primary amine, mild acid | Further synthetic diversification | calstate.edu |
Enantioselective Synthesis Approaches for this compound
The enantioselective synthesis of this compound is crucial for its application in various fields, particularly in the development of chiral auxiliaries and as a starting material for enantio-pure organic compounds. nih.gov The inherent chirality of naturally occurring pinenes provides a valuable starting point for these synthetic endeavors. nih.gov Both (+)- and (-)-α-pinene are readily available and serve as the primary chiral precursors for the synthesis of the respective enantiomers of this compound. nih.govcalstate.edu
A prevalent and established method for producing enantiomerically pure this compound involves the oxidative cleavage of the corresponding α-pinene enantiomer. calstate.eduacs.org This transformation can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) being a commonly employed reagent. nih.govcalstate.edu For instance, the oxidation of (-)-α-pinene with KMnO₄ yields (-)-cis-pinonic acid. nih.gov Similarly, starting with (+)-α-pinene allows for the synthesis of (+)-cis-pinonic acid. nih.gov
Ruthenium trichloride has also been utilized for the oxidative cleavage of α-pinene, affording this compound in quantitative yields without epimerization, thus preserving the stereochemical integrity of the starting material. acs.org
The optical purity of the resulting this compound is directly dependent on the enantiomeric excess (ee) of the initial α-pinene. For example, (-)-cis-pinonic acid with a high optical purity of 99.0% has been obtained from the oxidation of (-)-α-pinene. nih.gov The specific rotation of the product serves as a key indicator of its enantiomeric purity. nih.gov
While the primary approach to enantioselective synthesis relies on the chirality of the starting material, research has also explored the use of chiral catalysts to potentially influence the stereochemical outcome of synthetic transformations involving this compound derivatives. However, detailed methodologies focusing on the de novo enantioselective synthesis of the this compound scaffold without a chiral precursor are less commonly reported, as the use of naturally abundant chiral pinenes is highly efficient.
The enantiomers of this compound can be derivatized to create a range of other chiral molecules. For instance, enantiomeric 2-azapinanes, which are aza analogues of pinyl carbocation intermediates in pinene biosynthesis, have been synthesized from both (-)- and (+)-cis-pinonic acids. nih.gov This multi-step synthesis involves a Beckmann rearrangement of the pinonic acid oximes, followed by cyclization, hydrolysis, N-methylation, and reduction. nih.gov
Furthermore, the development of analytical methods, such as two-dimensional liquid chromatography, allows for the separation and quantification of the enantiomers of this compound, which is essential for monitoring their chiral ratios in various applications and environmental studies. copernicus.orgcopernicus.org
Below is a table summarizing key aspects of enantioselective synthesis approaches for this compound based on literature findings.
| Starting Material | Oxidizing Agent | Product | Reported Optical Purity | Reference |
| (-)-α-Pinene | KMnO₄ | (-)-cis-Pinonic acid | 99.0% | nih.gov |
| (+)-α-Pinene | KMnO₄ | (+)-cis-Pinonic acid | 91% ee (of starting material) | nih.gov |
| (-)-α-Pinene | Ruthenium Trichloride | (-)-cis-Pinonic acid | Quantitative yield, no epimerization | acs.org |
Advanced Analytical Methods for Cis Pinonic Acid Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for isolating cis-pinonic acid from complex mixtures, such as atmospheric aerosols, enabling its subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. For the analysis of this compound, which has low volatility, a derivatization step is often necessary to convert the carboxylic acid into a more volatile ester. acs.org This process typically involves Fischer esterification, using reagents like methanol (B129727) or ethanol. acs.org
In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. acs.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for identification. Chemical ionization (CI) is a soft ionization technique often used to minimize fragmentation and preserve the molecular ion, aiding in the determination of the molecular formula. acs.org
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | DB-5, 30 m | acs.org |
| Flow Rate | 1.5 mL/min | acs.org |
| Injection Volume | 1 µL | acs.org |
| Ionization Mode | Positive Ion Chemical Ionization (CIMS) | acs.org |
| Reagent Ion | NH₄⁺ | acs.org |
Research has demonstrated the utility of GC-MS in identifying oxidation products of this compound. nih.gov For instance, in studies of heterogeneous reactions with hydroxyl radicals, GC-MS results have indicated the formation of poly(carboxylic acid)s. nih.gov Furthermore, a non-derivatization GC-MS method using a polar DB-FFAP capillary column has been developed for the direct analysis of this compound in ambient PM2.5 aerosols, offering a simpler and accurate alternative to traditional derivatization methods. nih.gov This method has been successfully applied to measure this compound concentrations in both forest and urban environments. nih.gov
High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS)
High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is a versatile technique for analyzing non-volatile and thermally labile compounds like this compound in aqueous samples. acs.org HPLC separates compounds based on their polarity and interaction with the column's stationary phase. uci.edu ESI is a soft ionization technique that generates ions from solution, making it suitable for analyzing compounds like this compound directly without derivatization. acs.org
In a typical HPLC-ESI-MS setup, the sample is injected into the HPLC system, and the separated analytes are introduced into the ESI source of the mass spectrometer. acs.org Both positive and negative ion modes can be used to record mass spectra. acs.org While ESI-MS is excellent for determining molecular weight, it provides limited structural information, and is therefore often used in conjunction with other techniques like Nuclear Magnetic Resonance (NMR) for comprehensive structural elucidation. acs.org
Table 2: HPLC-ESI-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Luna C18(2), 25 cm x 2 mm, 3 µm particles | acs.org |
| Flow Rate | 0.2 mL/min | acs.org |
| Injection Volume | 10 µL | acs.org |
| Ionization Mode | Positive (+) and Negative (-) ESI | acs.org |
Studies have utilized HPLC-ESI-MS to monitor the aqueous-phase oxidation of this compound by hydroxyl radicals, allowing for the determination of reaction rate coefficients and the identification of oxidation products. nih.gov
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF MS)
Ultra-high-performance liquid chromatography (UPLC) offers faster separations and higher resolution compared to conventional HPLC. When coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer, it becomes a highly sensitive and accurate tool for the analysis of complex environmental samples. caltech.edu The Q-TOF instrument provides high-resolution mass measurements, enabling the confident determination of elemental compositions. ucdavis.edu
This technique has been integrated with a Particle-into-Liquid Sampler (PILS) for the time-resolved molecular speciation of secondary organic aerosols (SOA). caltech.edu The PILS collects aerosol particles into a liquid stream, which is then analyzed by UPLC-ESI-Q-TOF-MS. caltech.edu This setup allows for quantifiable, molecular-level information about the particle composition. caltech.edu The detection limit for this compound in the particle phase using this system is estimated to be in the range of tens of ng/m³. caltech.edu
Table 3: UPLC-ESI-Q-TOF MS Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | ACQUITY BEH C18, 2.1 x 50 mm | caltech.edu |
| Flow Rate | 0.3 mL/min | ucdavis.edu |
| Injection Volume | 10 µL | ucdavis.edu |
| Ionization Mode | Electrospray Ionization (ESI) | ucdavis.edu |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | caltech.edu |
| Mass Resolution | 20,000-34,000 | ucdavis.edu |
Spectrometric Techniques for Structural Elucidation and Quantification
Spectrometric methods provide detailed information about the molecular structure and can be used for real-time monitoring of this compound and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. uci.edu While less sensitive than mass spectrometry-based methods, NMR provides crucial structural information that is often unobtainable by other techniques. uci.edu Both ¹H and ¹³C NMR spectra are used to identify the connectivity of atoms within a molecule. uci.edu
In the context of this compound research, NMR has been instrumental in confirming the structures of its photolysis products. uci.edu For example, the major product of the aqueous photolysis of this compound was identified as 3-isopropenyl-6-oxoheptanoic acid (also known as limononic acid) through detailed ¹H and ¹³C NMR analysis. uci.edu The formation of this compound from the oxidation of α-pinene has also been confirmed using ¹H NMR spectra. calstate.edu
Proton-Transfer-Reaction Mass Spectrometry (PTR-ToF-MS) for Real-Time Monitoring
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a chemical ionization technique widely used for the real-time measurement of volatile organic compounds (VOCs). copernicus.org In PTR-MS, hydronium ions (H₃O⁺) are used as reagent ions to protonate analyte molecules in the gas phase. copernicus.org The resulting protonated molecules are then detected by a mass spectrometer, typically a time-of-flight (ToF) analyzer, which allows for rapid and sensitive measurements. copernicus.org
PTR-ToF-MS has been employed to monitor the gas-phase photolysis products of this compound methyl ester in real time. uci.edu The technique can also be combined with a thermal desorption unit for the online analysis of organic aerosols. jst.go.jpaaqr.org In such a setup, aerosol particles are collected and then thermally desorbed, and the vaporized compounds are analyzed by PTR-MS. jst.go.jpaaqr.org For carboxylic acids like this compound, the mass spectra are often dominated by ions formed through dehydration from the protonated molecule ([M+H-H₂O]⁺). jst.go.jpaaqr.org The extended volatility range (EVR) PTR-MS has been developed to improve the time response for low-volatility analytes like this compound. copernicus.org
Infrared Ion Spectroscopy in Aerosol Analysis
Infrared ion spectroscopy (IRIS) has emerged as a powerful technique for the molecular-level characterization of complex organic mixtures like secondary organic aerosols. nih.govacs.org This method combines the sensitivity of mass spectrometry with the structural specificity of infrared spectroscopy. nih.govacs.org
In the analysis of aerosols, particularly those formed from the ozonolysis of α-pinene, IRIS provides detailed information on molecular structures and functional groups. nih.govacs.org The technique involves soft ionization of the aerosol components, followed by mass isolation of specific ions. These isolated ions are then irradiated with a tunable infrared laser, and the resulting fragmentation pattern is analyzed. nih.govmit.edu This process, known as infrared multiple photon dissociation (IRMPD) spectroscopy, generates a characteristic IR spectrum for the selected ion. mit.edu
For this compound, this method has been successfully used to confirm its presence in α-pinene SOA. By comparing the IRMPD spectrum of a mass-isolated ion from the aerosol sample with that of a commercial this compound standard, a positive identification can be made. nih.govacs.orgmit.edu This spectral matching provides strong evidence for the assigned molecular structure, helping to distinguish it from other isomers that may be present at the same mass-to-charge ratio. nih.govacs.orgmit.edu The combination of mass spectrometry's high sensitivity with the detailed structural information from IR spectroscopy makes IRIS a valuable tool for elucidating the composition of organic aerosols without the need for extensive sample preparation. nih.govacs.orgtandfonline.com
Derivatization Strategies for Enhanced Analytical Performance
Gas chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile organic compounds. However, polar compounds like this compound, which contain carboxylic acid functional groups, have low volatility and tend to interact with the GC column, leading to poor chromatographic peak shape and reduced sensitivity. acs.orguci.eduresearchgate.net To overcome these limitations, a derivatization step is often required prior to GC analysis. acs.orgresearchgate.net
Esterification is a common derivatization strategy that converts the carboxylic acid group into a less polar and more volatile ester. acs.orgrsc.org This is typically achieved through acid-catalyzed reactions with an alcohol, such as methanol or butanol. rsc.org Reagents like boron trifluoride (BF3) in alcohol or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. rsc.orgcopernicus.org For instance, reacting this compound with methanol converts it to its methyl ester, which is more amenable to GC analysis. acs.orguci.edu This process significantly enhances the volatility of the analyte, allowing for better separation and detection by GC-based methods like GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID). acs.orgnih.gov
While derivatization is a common practice, non-derivatization methods for the analysis of this compound in atmospheric samples have also been developed and evaluated. nih.govacs.org These direct analysis methods offer the advantage of simpler sample preparation, reducing the risk of sample loss and contamination. nih.govacs.org
One such non-derivatization method utilizes a polar capillary column (e.g., DB-FFAP) in a GC-FID or GC-MS system. nih.govacs.org Studies have shown that this approach can provide accurate and sensitive quantification of this compound without the need for esterification. nih.govacs.org A comparison of a non-derivatization method with a traditional derivatization method for the analysis of PM2.5 samples from the National Institute of Standards and Technology (NIST) demonstrated comparable efficiency and accuracy. nih.govacs.org
However, the choice between derivatization and non-derivatization depends on several factors, including the complexity of the sample matrix and the analytical instrumentation available. For instance, in some cases, unintended esterification can occur during sample extraction with alcohols at elevated temperatures, which can affect the stability of this compound in the sample extracts. nih.govacs.org A study found that at 80°C, methanol in the extraction solvent could react with the acids, whereas at 40°C, the sample extracts were stable for at least 12 months. nih.govacs.org
Ultimately, both derivatization and non-derivatization methods have their merits. Non-derivatization methods are simpler and faster, while derivatization can enhance the chromatographic performance for highly polar analytes. nih.govacs.org
Application of Analytical Methods in Environmental Monitoring Studies
Analytical methods for this compound are frequently applied in environmental monitoring to quantify its concentration in ambient particulate matter with a diameter of 2.5 micrometers or less (PM2.5). These measurements are vital for understanding the contribution of biogenic emissions to aerosol loading and air quality.
Studies conducted in various environments have reported a wide range of this compound concentrations. For example, in the Greater Vancouver area, Canada, concentrations in PM2.5 aerosols were found to be between 1.6 and 44.2 ng/m³ at a forest site, while at a traffic tunnel outlet, the concentrations ranged from below the detection limit to 6.5 ng/m³. nih.govacs.org In a study at Mt. Tai in China during the summer, the total concentration of monoterpene secondary organic aerosol tracers, including this compound, was 47.1 ± 26.1 ng/m³ during the daytime and 40.0 ± 22.6 ng/m³ at night. aaqr.org Another study in a subtropical forest reported an average pinonic acid concentration of 65 ± 36 ng/m³, with a maximum of 170 ng/m³. researchgate.net These variations reflect the influence of local biogenic sources, meteorological conditions, and atmospheric chemistry on this compound levels.
| Location | **Concentration Range (ng/m³) ** | Sample Type |
| Greater Vancouver, Canada (Forest Site) | 1.6 - 44.2 | PM2.5 |
| Greater Vancouver, Canada (Traffic Tunnel) | < Detection Limit - 6.5 | PM2.5 |
| Mt. Tai, China (Daytime) | 47.1 ± 26.1 (total monoterpene SOA) | PM2.5 |
| Mt. Tai, China (Nighttime) | 40.0 ± 22.6 (total monoterpene SOA) | PM2.5 |
| Subtropical Forest | 65 ± 36 (average) | Organic Matter |
This table presents a summary of this compound concentrations measured in different environmental settings.
Ice cores serve as valuable archives of past atmospheric composition. The chiral analysis of organic compounds like this compound in ice core samples can provide insights into past biogenic emission sources and atmospheric processing.
A novel two-dimensional liquid chromatography (mLC–LC) method has been developed for the simultaneous determination of the chiral ratios of this compound in ice core samples. copernicus.orglib4ri.chdntb.gov.uaresearchgate.net This method was successfully applied to samples from the Belukha Glacier in the Siberian Altai, covering the period from 1870 to 1970. copernicus.orglib4ri.chdntb.gov.uaresearchgate.net The analysis revealed that both enantiomers of this compound were present in the ice core samples. copernicus.org
Computational and Theoretical Studies of Cis Pinonic Acid Reactivity and Properties
Quantum Chemical Calculations of Reaction Energetics and Configurations
Quantum chemical calculations are instrumental in determining the energetics and geometries of molecules and the transition states that connect them, offering a detailed map of reaction pathways.
Studies have employed quantum chemical methods, such as density functional theory (DFT), to explore the atmospheric reactions of cis-pinonic acid (CPA). For instance, calculations at the M06-2X/6-311+G(3df,3pd) level of theory have been used to optimize the lowest free energy configurations of reactants, products, intermediates, and transition states for the interaction between CPA, its hydrolysate (HCPA), and sulfuric acid (SA), both with and without the presence of water or ammonia. nih.govbocsci.com These calculations reveal that a single CPA molecule can initially nucleate with SA molecules, and its hydrolysate, HCPA, can subsequently participate in the growth of new atmospheric particles. nih.gov
The hydrolysis of CPA itself can be significantly catalyzed by atmospheric acids. Quantum calculations have shown that the presence of sulfuric acid and nitric acid can lower the energy barriers for this reaction, thereby increasing the atmospheric concentration of HCPA and promoting particle nucleation. nih.gov
DFT calculations have also been used to support the identification of products from the heterogeneous oxidation of CPA by hydroxyl (OH) radicals, with results suggesting the formation of poly(carboxylic acid)s. nih.gov Furthermore, quantum chemical calculations have been applied to determine the formation free energies of clusters involving related first-generation oxidation products, such as cis-pinic acid, with themselves and with sulfuric acid, providing insights into their tendency to condense onto existing acidic aerosol particles. au.dk These theoretical findings align with experimental observations that show different secondary organic aerosol (SOA) formation potentials for structurally similar monoterpenes. au.dk
Ab Initio Theoretical Calculations on Hydrated Clusters
The interaction of this compound with water is crucial for understanding its role in the formation and growth of secondary organic aerosols. Ab initio theoretical calculations, which are based on first principles of quantum mechanics, provide a detailed description of these interactions.
Research combining negative ion photoelectron spectroscopy with ab initio calculations has investigated the structures, energetics, and properties of hydrated clusters of the deprotonated form of this compound, the cis-pinonate anion (cPA⁻). rsc.org These theoretical studies revealed that the cPA⁻ anion can exist in two distinct structural configurations: a lower-energy "open" form and a "folded" form. rsc.org
In the absence of water, the open configuration is energetically favored. rsc.org However, as water molecules are introduced, they preferentially interact with the negatively charged carboxylate group (–CO₂⁻). rsc.org This interaction progressively stabilizes the folded configuration, reducing the energy difference between the two forms. rsc.org Thermochemical analysis based on these calculations suggests that mono- and di-hydrated clusters of the cis-pinonate anion are the most stable and likely to be prevalent in humid atmospheric conditions. rsc.orgrsc.org This detailed molecular-level understanding of hydrated clusters is valuable for modeling the initial stages of aerosol nucleation involving organic species. rsc.org
Photodissociation Dynamics Simulations on Excited States
Photolysis, or the breakdown of molecules by light, is a key atmospheric removal process for many organic compounds. Photodissociation dynamics simulations are used to model the complex sequence of events that occur after a molecule absorbs a photon.
The photolytic behavior of this compound (PA) and its methyl ester (PAMe) has been investigated using on-the-fly dynamics simulations on a semiempirical potential energy surface. nih.govacs.orguci.edu These simulations model the reaction process in real-time by computing classical trajectories on potential energy surfaces calculated with quantum mechanics. uci.edu
The calculations successfully predicted that the photolysis of this compound proceeds through two primary photochemical pathways characteristic of ketones:
Norrish type I reaction: This involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to the formation of smaller radical species. nih.govacs.org
Norrish type II reaction: This pathway involves an intramolecular hydrogen abstraction by the excited carbonyl group, leading to isomerization. nih.govacs.org The major product of aqueous photolysis, 3-isopropenyl-6-oxoheptanoic acid (also known as limononic acid), is formed via this mechanism. rsc.orgnih.govacs.org
| Parameter | Value | Source |
| Aqueous Photolysis Quantum Yield (280-400 nm) | 0.5 ± 0.3 | nih.govacs.org |
| Gas-Phase Photolysis Quantum Yield (PAMe) | 0.53 ± 0.06 | nih.govacs.org |
Modeling of Atmospheric Lifetimes and Reaction Pathways
Modeling studies that integrate theoretical calculations with experimental data are essential for estimating the atmospheric persistence and ultimate fate of compounds like this compound.
The atmospheric lifetime of a chemical species is determined by the sum of its removal rates from all relevant processes. For this compound, key removal pathways include gas-phase oxidation by OH radicals, aqueous-phase oxidation by OH radicals, and direct photolysis in both gas and aqueous phases. nih.govacs.org
Theoretical models have been used to calculate the rate of removal of this compound via direct aqueous photolysis in cloud and aerosol water for various solar zenith angles. nih.govacs.orgacs.org When compared to other sinks, direct photolysis was not found to be the most significant removal process in cloud and fog droplets. nih.govacs.orgacs.org However, it is expected to be a contributing factor to the removal of this compound and other similar biogenic oxidation products, especially in wet particulate matter. nih.govuci.eduacs.org
The heterogeneous reaction with OH radicals is another important degradation pathway. Flow reactor studies combined with density functional theory (DFT) calculations have been used to determine the kinetics of this reaction. nih.gov Based on these studies, the atmospheric lifetime of this compound with respect to heterogeneous OH oxidation has been estimated to be between 2.1 and 3.3 days, depending on environmental conditions like temperature and humidity. nih.govcore.ac.uk
| Reaction | Second-Order Rate Constant (k₂) | Atmospheric Lifetime | Source |
| Heterogeneous CPA + OH | (6.17 ± 1.07) × 10⁻¹² cm³·molecule⁻¹·s⁻¹ | 2.1 - 3.3 days | nih.gov |
Additionally, quantum chemical calculations have elucidated a crucial atmospheric reaction pathway involving the acid-catalyzed hydrolysis of this compound, which is enhanced in the presence of sulfuric and nitric acids, leading to the formation of its hydrolysate (HCPA) and promoting new particle formation. nih.gov
Surface Tension Depression Modeling and Surfactant Partitioning
This compound possesses both a hydrophilic carboxylic acid group and a hydrophobic hydrocarbon body, making it surface-active. rsc.org This property causes it to accumulate at the air-water interface of atmospheric droplets, where it can lower the surface tension. This effect is critical for cloud droplet activation, as described by Köhler theory.
Molecular dynamics (MD) simulations have been used to model this behavior in nanoaerosol clusters. researchgate.net These simulations show that this compound molecules spontaneously partition to the surface of water nanodroplets. researchgate.net The resulting depression of surface tension can be modeled using the Szyszkowski equation. researchgate.net This reduction in surface tension facilitates the condensation of water vapor, promoting droplet growth and potentially impacting cloud properties like albedo. researchgate.net
Experimental measurements have confirmed that this compound significantly depresses surface tension, even in very dilute solutions (e.g., 0.1-0.5 w/w%). copernicus.orgd-nb.info This is in contrast to many other small dicarboxylic acids, which only affect surface tension at much higher concentrations. copernicus.orgcopernicus.org
| Concentration of this compound (w/w%) | Surface Tension (mJ/m²) | Source |
| 0.5 | 57.6 | d-nb.info |
Theoretical models of cloud condensation nuclei (CCN) activity incorporate these effects. copernicus.org The Köhler curve, which describes the conditions under which a particle can activate to form a cloud droplet, is influenced by both the solute effect (Raoult effect) and the surface tension effect (Kelvin effect). copernicus.org For surfactants like this compound, it is crucial to account for the partitioning of the molecule between the bulk of the droplet and its surface. copernicus.orgresearchgate.net Theoretical studies have shown that neglecting this partitioning can lead to inaccurate predictions of cloud droplet activation. copernicus.orgresearchgate.netcopernicus.org Accounting for the depletion of the surfactant from the bulk solution due to its accumulation at the surface provides a more accurate representation in Köhler theory models. copernicus.orgresearchgate.net
Broader Research Implications and Future Directions in Cis Pinonic Acid Studies
Insights into Biogenic Secondary Organic Aerosol Processes
Cis-pinonic acid is a key oxidation product of α-pinene, a volatile organic compound emitted in large quantities by terrestrial vegetation. uci.edunih.gov As such, it serves as a crucial tracer for understanding the formation and aging of biogenic secondary organic aerosols (BSOAs), which have significant impacts on air quality and climate. uci.eduaaqr.org The study of this compound provides valuable insights into the complex chemical transformations that occur in the atmosphere.
Research has shown that the concentration and composition of BSOAs are influenced by various factors, including the concentration of precursor volatile organic compounds, oxidant levels (such as ozone and hydroxyl radicals), temperature, and relative humidity. aaqr.org For instance, higher temperatures can accelerate the emission of biogenic volatile organic compounds and subsequently enhance the formation of secondary organic aerosols. aaqr.org Conversely, high relative humidity can inhibit the acid-catalyzed formation of BSOAs by diluting the acidity of aerosols. aaqr.org
The ratio of this compound and its further oxidation product, 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), can be used as an indicator of the age of monoterpene-derived secondary organic aerosols. aaqr.org A higher ratio suggests fresher aerosols, while a lower ratio indicates more aged aerosols that have undergone further atmospheric processing. aaqr.org This is because this compound can be further photo-oxidized to form MBTCA. aaqr.orgpnas.org
The size distribution of aerosols containing this compound also provides clues about their formation pathways. Studies have observed that while most BSOA products are found in the fine particulate matter mode, this compound can exhibit a bimodal distribution with a significant presence in the coarse mode. nih.gov This suggests that gaseous this compound can partition onto pre-existing mineral dust particles. nih.gov
Understanding Atmospheric Multiphase Chemistry
The presence of this compound in atmospheric aqueous phases, such as cloud and fog droplets, highlights its role in multiphase chemistry. researchgate.netuci.edu As a water-soluble organic acid, it can undergo chemical reactions in these aqueous environments, leading to the formation of new and more complex molecules, contributing to the growth and evolution of aqueous secondary organic aerosols (aqSOA). researchgate.net
One of the key aspects of its multiphase chemistry is its surface activity. This compound has been shown to accumulate at the air-water interface of atmospheric droplets, where it can significantly lower the surface tension. diva-portal.orgacs.orgacs.org This has important implications for cloud formation, as the reduction in surface tension can facilitate the condensational growth of aerosol particles into cloud condensation nuclei (CCN). diva-portal.orgacs.orgresearchgate.net The extent of this effect is dependent on both the concentration of this compound and the size of the droplet. diva-portal.orgacs.org
Furthermore, at the air-water interface, this compound can react with gas-phase oxidants like hydroxyl radicals (OH). researchgate.net These reactions can lead to the formation of various functionalized products, including peroxyl radicals and hydroperoxides, which are key intermediates in atmospheric oxidation pathways. researchgate.net this compound has also been identified as an efficient scavenger of Criegee intermediates on aqueous surfaces, leading to the formation of larger, lower-volatility compounds. rsc.org This interfacial chemistry is crucial for the growth and aging of organic aerosols. rsc.org
The aqueous photolysis of this compound is another important multiphase process. uci.edu Under ultraviolet radiation, this compound can undergo isomerization to form products like limononic acid. uci.edu While direct photolysis may not be the primary sink for this compound in all atmospheric conditions, it can be a significant removal pathway in wet particulate matter. uci.edu
Development of Advanced Atmospheric Models Incorporating this compound Chemistry
The detailed understanding of this compound's formation, transformation, and physicochemical properties is essential for the development and refinement of atmospheric models. These models are critical tools for predicting air quality, understanding climate change, and assessing the impact of aerosols on the environment.
Incorporating the complex chemistry of this compound into these models is a significant challenge. This includes accurately representing its gas-particle partitioning, its multiphase reactions in aqueous aerosols, and its role in new particle formation. pnas.orgnih.gov For instance, models need to account for the fact that the oxidation of semi-volatile products of α-pinene, like this compound, can lead to the formation of even less volatile compounds, thereby increasing the mass of secondary organic aerosols. pnas.org
Quantum chemical calculations have been employed to investigate the initial nucleation steps involving this compound and sulfuric acid, a key process in the formation of new atmospheric particles. nih.gov These studies suggest that this compound can nucleate with sulfuric acid molecules and subsequently participate in particle growth. nih.gov The hydrolysis of this compound, potentially catalyzed by sulfuric and nitric acids, can further promote particle nucleation. nih.gov
Furthermore, molecular dynamics simulations are being used to study the behavior of this compound at the air-water interface of droplets. diva-portal.orgacs.orgacs.org These simulations provide insights into how this compound affects surface tension, which is a critical parameter in models of cloud droplet formation based on Köhler theory. diva-portal.orgacs.org The findings from these simulations, which show a dependence of surface tension on both concentration and droplet size, need to be integrated into larger-scale atmospheric models. diva-portal.orgacs.org
Methodological Advancements in Atmospheric Organic Compound Analysis
The accurate measurement of this compound and other organic compounds in the atmosphere is crucial for validating atmospheric models and understanding aerosol processes. This has driven the development of advanced analytical techniques.
Traditionally, the analysis of carboxylic acids like this compound in aerosol samples required a derivatization step to convert them into more volatile forms suitable for gas chromatography (GC). nih.govacs.org However, non-derivatization methods have been developed that allow for the direct analysis of these compounds using a polar capillary column in a GC system coupled with a flame ionization detector (FID) or a mass spectrometer (MS). nih.govacs.org These methods are simpler, yet still accurate and sensitive. nih.govacs.org
Liquid chromatography (LC) coupled with high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for both targeted and non-targeted analysis of organic aerosols. rsc.org This technique is particularly useful for identifying and quantifying a wide range of biogenic secondary organic aerosol species. rsc.org However, a significant challenge is the lack of commercially available authentic standards for many of these compounds. rsc.org To address this, methods are being developed to predict the relative ionization efficiencies of different compounds, allowing for more accurate quantification using a proxy standard like this compound. rsc.org
Two-dimensional liquid chromatography (2D-LC) is another innovative technique that has been applied to the analysis of chiral organic markers, including the enantiomers of this compound, in environmental archives like ice cores. copernicus.orgcopernicus.org This method allows for the separation and quantification of the different stereoisomers, which can provide information about the specific biogenic precursors and atmospheric processing pathways. copernicus.orgcopernicus.org
Exploration of this compound as a Chemical Probe for Atmospheric Mechanisms
Due to its well-defined formation pathway from a major biogenic precursor and its subsequent reactivity, this compound serves as an excellent chemical probe for investigating various atmospheric mechanisms.
By studying the concentrations and transformations of this compound in different environments, scientists can gain insights into the dynamics of biogenic emissions, atmospheric transport, and chemical aging of organic aerosols. For example, measurements of this compound in forested areas versus urban environments can help to distinguish between biogenic and anthropogenic sources of organic aerosols. nih.govacs.org
The chiral properties of this compound also make it a valuable probe. Since α-pinene is emitted by plants as a mixture of (+) and (-) enantiomers, the enantiomeric ratio of this compound in atmospheric aerosols can provide information about the original biogenic sources and the subsequent atmospheric chemistry, which can sometimes be stereospecific. copernicus.orgcopernicus.org The analysis of these chiral ratios in ice cores, for instance, can help to reconstruct past atmospheric conditions and vegetation patterns. copernicus.orgcopernicus.org
Furthermore, laboratory studies using this compound as a model compound allow for controlled investigations of specific atmospheric processes. For example, exposing this compound to oxidants like OH radicals under controlled conditions helps to elucidate the detailed chemical mechanisms of aerosol aging. pnas.orgresearchgate.net Similarly, studying its behavior in acidic solutions can reveal its role in acid-catalyzed reactions within aerosols. nih.gov These laboratory findings are crucial for building a fundamental understanding of atmospheric chemistry that can then be applied to the more complex real-world atmosphere.
Q & A
Q. What are the established synthetic routes for cis-pinonic acid in laboratory settings?
Methodological Answer: this compound is synthesized via oxidation of α-pinene. A modified procedure involves using potassium permanganate as a catalyst, followed by sodium thiosulfate to stabilize intermediates, yielding ~56–88% pure product . Key steps include:
Q. How does this compound solubility vary with environmental conditions, and how is this measured experimentally?
Methodological Answer: Solubility is pH- and salt-dependent. In aqueous droplets, this compound exhibits surface partitioning, with bulk concentration governed by ammonium sulfate (NH₄)₂SO₄ levels:
- At 0.1 M (NH₄)₂SO₄, solubility plateaus at ~3.686 g/L (0°C) .
- Köhler theory models predict transition radius (r_T) for complete dissolution, validated via aerosol chamber experiments .
Critical Consideration: Salt mass fraction inversely correlates with bulk concentration until 0.1 M, after which Raoult effects dominate .
Advanced Research Questions
Q. What kinetic mechanisms govern this compound oxidation by hydroxyl radicals (OH) in aqueous phases?
Methodological Answer: Second-order rate coefficients (k) for OH oxidation are pH-independent:
Relative rate technique using LC-ESI/MS/MS to track degradation.
Product identification via molecular weight (MW) and fragmentation patterns:
- MW 216 (C₁₀H₁₆O₅): Hydroperoxy derivatives.
- MW 214 (C₁₀H₁₄O₅): Carbonyl-substituted products.
No oligomerization observed, contrasting gas-phase reactions .
Contradiction Note: Gas-phase oxidation produces similar products but includes oligomers, suggesting phase-dependent reaction pathways .
Q. How does this compound influence organic aerosol (OA) aging and hygroscopicity?
Methodological Answer: this compound enhances OA hygroscopicity through oxygenation, as shown in field and lab studies:
- Volatility basis set (VBS) models quantify aging via O:C ratio increases (0.3 → 0.7 over 24h) .
- CHARON-PTR-ToF-MS quantifies OA mass concentrations (e.g., C₁₀H₁₇O₃⁺ ions correlate with OA growth) .
Key Findings:
Q. What experimental strategies resolve contradictions in reported yields of this compound derivatives?
Methodological Answer: Discrepancies in yields (e.g., 50–88%) arise from:
- Impurity profiles : Use Prep TLC for purity enhancement (e.g., benzylamine-derived amides) .
- Reaction monitoring : Real-time FTIR to track acyl chloride intermediates during amine coupling .
- Solvent optimization : Chlorform/methanol mixtures improve solubility for LC-MS quantification .
Recommendation: Cross-validate synthetic routes with in situ NMR and high-resolution MS to isolate side products .
Unresolved Research Gaps
- Mechanistic ambiguity : Role of interfacial vs. bulk reactions in atmospheric oxidation pathways .
- Long-term aging : Lack of multi-day chamber studies to simulate OA evolution under varying RH and NOx levels .
- Stereochemical effects : Impact of cis/trans isomerism on aerosol properties remains unquantified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
